Ethyl (1-phenylpyrrole-2-yl)difluoroacetate
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Overview
Description
Preparation Methods
The preparation of ethyl (1-phenylpyrrole-2-yl)difluoroacetate involves several synthetic routes. One common method includes the reaction of tetrafluoroethylene with methanol to form methoxy tetrafluoroethane. This intermediate is then catalytically cracked to produce difluoroacetyl fluoride, which is subsequently esterified with ethanol to yield ethyl difluoroacetate . Another method involves the fluorination of dichloroacetyl diethylamine with anhydrous potassium fluoride in the presence of a solvent and a phase transfer catalyst, followed by esterification with ethanol .
Chemical Reactions Analysis
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can yield different fluorinated compounds.
Substitution: It can undergo substitution reactions, particularly with halogens, to form compounds like ethyl bromodifluoroacetate.
Common Reagents and Conditions: Reagents such as sodium bromide and copper powder are used in these reactions, often under specific temperature and solvent conditions.
Major Products: The major products formed include difluoroacetic acid derivatives and various fluorinated esters.
Scientific Research Applications
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate is used in several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (1-phenylpyrrole-2-yl)difluoroacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and the modulation of biochemical pathways involved in cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate can be compared with other similar compounds, such as:
Ethyl difluoroacetate: Both compounds contain the difluoroacetate group, but this compound has a more complex structure with a phenylpyrrole moiety.
Ethyl bromodifluoroacetate: This compound is similar in that it contains a difluoroacetate group, but it also includes a bromine atom, which gives it different chemical properties and reactivity.
This compound is unique due to its specific structure, which combines the properties of difluoroacetate and phenylpyrrole, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H13F2NO2 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(1-phenylpyrrol-2-yl)acetate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-19-13(18)14(15,16)12-9-6-10-17(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
ZISMYKOTQVGCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CN1C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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